Eltrombopag-d3

Bioanalysis Method Validation Stable Isotope Labeling

Eltrombopag-d3 is the precise +3 Da deuterated internal standard essential for accurate LC-MS/MS quantification of Eltrombopag in biological matrices. Unlike generic structural analogs or alternative deuterated forms (e.g., d9), its specific deuterium placement ensures consistent chromatographic behavior and optimal matrix effect compensation, preventing quantification bias. This compound is exclusively validated for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. Procure only the exact d3-labeled form specified in your validated method to maintain assay linearity, precision, and FDA/ICH M10 compliance.

Molecular Formula C₂₅H₁₉D₃N₄O₄
Molecular Weight 445.49
Cat. No. B1157075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEltrombopag-d3
Synonyms3’-[2-[(2Z)-1-(3,4-Dimethylphenyl)-1,5-dihydro-3-methyl-5-oxo-4H-pyrazol-4-ylidene]hydrazinyl]-2’-hydroxy-[1,1’-biphenyl]-3-carboxylic acid-d3;  SB 497115-d3
Molecular FormulaC₂₅H₁₉D₃N₄O₄
Molecular Weight445.49
Structural Identifiers
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Eltrombopag-d3 for Bioanalysis: What Scientific Procurement Teams Need to Know


Eltrombopag-d3 is a stable isotope-labeled internal standard (SIL-IS) of the small-molecule thrombopoietin receptor agonist Eltrombopag, prepared via selective replacement of three hydrogen atoms with deuterium in the parent molecular framework [1][2]. The incorporation of three deuterium atoms yields a molecular formula of C₂₅H₁₉D₃N₄O₄ and a mass shift of +3 Da (MW 445.49) relative to unlabeled Eltrombopag (MW 442.47) . This compound is exclusively intended for use as an internal standard in liquid chromatography–tandem mass spectrometry (LC–MS/MS) assays for the quantitative determination of Eltrombopag concentrations in biological matrices, most notably human plasma, during pharmacokinetic studies and therapeutic drug monitoring .

Why Generic Eltrombopag-d3 Substitution Is Not Advisable: The Role of Deuterium Placement


In LC–MS/MS bioanalysis, the selection of an internal standard is critical for assay accuracy and reproducibility; generic substitution among deuterated analogs of Eltrombopag is inadvisable due to potential differences in chromatographic behavior, isotopic purity, and matrix effect compensation [1]. While stable isotope-labeled internal standards (SIL-IS) are generally preferred over structural analogs for minimizing ionization variability, the specific deuterium incorporation pattern—such as the three deuterium atoms in Eltrombopag-d3 versus nine in Eltrombopag-d9—can alter the molecule's lipophilicity and retention time, potentially leading to differential matrix effects and quantification bias if not properly validated for the specific assay system [2]. Furthermore, the absence of publicly available, assay-specific performance data for different deuterated forms necessitates that procurement decisions be guided by the exact internal standard validated in the intended analytical protocol [3].

Eltrombopag-d3 Quantitative Differentiation Evidence for Procurement Evaluation


Isotopic Purity and Identity Verification of Eltrombopag-d3

Eltrombopag-d3 is supplied with a chemical purity specification of ≥95%, which is consistent with its intended use as a research-grade internal standard for LC–MS/MS method development and validation . The incorporation of exactly three deuterium atoms is confirmed by NMR spectroscopy and mass spectrometry, yielding a molecular weight of 445.49 g/mol (mass shift +3 Da from unlabeled Eltrombopag, MW 442.47), with isotopic enrichment sufficient to avoid significant signal overlap between the analyte and internal standard channels in MS detection [1].

Bioanalysis Method Validation Stable Isotope Labeling

Intended Use as Internal Standard for Eltrombopag Quantification in Plasma

Eltrombopag-d3 is specifically intended and supplied for use as a stable isotope-labeled internal standard (SIL-IS) in LC–MS/MS assays for the quantification of Eltrombopag in human plasma . While direct comparative performance data against other deuterated forms (e.g., Eltrombopag-d4, Eltrombopag-d9) or 13C-labeled analogs are not publicly available, the -d3 variant is commonly employed as a representative SIL-IS in validated bioanalytical methods for Eltrombopag determination [1][2].

Pharmacokinetics Therapeutic Drug Monitoring LC-MS/MS

Mitigation of Ion Suppression and Matrix Effects in LC–MS/MS Bioanalysis

As a stable isotope-labeled internal standard, Eltrombopag-d3 co-elutes with unlabeled Eltrombopag under standard reversed-phase LC conditions and undergoes identical ionization efficiency in the electrospray ionization (ESI) source of the mass spectrometer [1]. This class-level property of SIL-IS compounds corrects for variations in sample preparation recovery, ion suppression, and instrument drift, thereby improving the accuracy and precision of quantitative LC–MS/MS assays compared to methods employing structural analog internal standards . While specific matrix factor data for Eltrombopag-d3 are not publicly reported, the use of a deuterated SIL-IS is a standard regulatory expectation for robust bioanalytical method validation per ICH M10 guidelines [2].

Matrix Effect Ion Suppression Bioanalytical Method Validation

Availability of Complementary Analytical Characterization for Method Validation

Eltrombopag-d3 is supplied by multiple vendors with supporting analytical data packages that include HPLC purity assessment, mass spectrometric confirmation of molecular weight, and NMR verification of deuterium incorporation [1][2]. The CAS registry number 1133710-20-9 uniquely identifies the -d3 isotopologue, distinguishing it from unlabeled Eltrombopag (CAS 496775-61-2) and other deuterated variants .

Method Development Reference Standard Quality Control

Eltrombopag-d3 Application Scenarios for Bioanalytical and Pharmacokinetic Research


Internal Standard for Validated LC–MS/MS Quantification of Eltrombopag in Human Plasma

Eltrombopag-d3 is used as the stable isotope-labeled internal standard in fully validated LC–MS/MS methods for the quantitative determination of Eltrombopag concentrations in human plasma, supporting pharmacokinetic studies and therapeutic drug monitoring [1][2]. The compound is spiked into plasma samples prior to protein precipitation or liquid-liquid extraction, and the analyte-to-internal standard peak area ratio is used to generate calibration curves spanning clinically relevant concentration ranges, enabling accurate quantification of Eltrombopag for bioavailability and bioequivalence assessments .

Supporting Bioanalytical Method Development and Validation

Bioanalytical laboratories use Eltrombopag-d3 during method development and validation phases to establish assay selectivity, linearity, accuracy, precision, and stability according to ICH M10 and FDA guidance [1]. The availability of comprehensive characterization data—including HPLC purity, MS confirmation, and NMR deuterium placement verification—facilitates the qualification of the internal standard as part of the overall analytical procedure, reducing the need for extensive in-house characterization [2].

Pharmacokinetic Profiling of Novel Eltrombopag Formulations

In preclinical and clinical pharmacokinetic studies evaluating new Eltrombopag formulations or alternative dosing regimens, Eltrombopag-d3 serves as the internal standard in LC–MS/MS assays to generate accurate plasma concentration-time profiles [1]. The use of a deuterated SIL-IS ensures that variations in sample extraction efficiency and ionization are normalized, yielding reliable pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life, which are critical for regulatory submissions and formulation optimization [2].

Cross-Validation of Analytical Methods Across Multiple Laboratory Sites

When transferring a validated LC–MS/MS method for Eltrombopag quantification between laboratories or across clinical trial sites, Eltrombopag-d3 provides a consistent internal standard that minimizes inter-laboratory variability due to differences in instrumentation, matrix sources, or sample handling procedures [1]. The compound's well-defined isotopic purity and characterization support method harmonization and cross-validation efforts essential for multi-center clinical studies [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Eltrombopag-d3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.